molecular formula C19H22N4O3 B2969596 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea CAS No. 894014-33-6

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea

Cat. No.: B2969596
CAS No.: 894014-33-6
M. Wt: 354.41
InChI Key: PDKQYEWPEKLABV-UHFFFAOYSA-N
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Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a hybrid structure incorporating a pyrrolidinone core, a 4-ethoxyphenyl group, and a pyridinylmethyl-urea moiety. Each of these components is a privileged scaffold in drug discovery. The urea functional group is a critical motif found in a wide array of biologically significant compounds, including enzyme inhibitors, antiviral agents, and selective receptor modulators . Unsymmetrical urea derivatives, in particular, are recognized as essential structural elements in the development of new pharmaceuticals . The presence of the pyridine ring , a basic heterocyclic aromatic compound, further enhances the molecule's potential for interaction with biological targets . This combination of features makes this urea derivative a valuable compound for use as a standard in analytical profiling, a building block in organic synthesis, and a core structure for the exploration of new therapeutic agents in various disease models. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-2-26-17-8-6-16(7-9-17)23-13-15(11-18(23)24)22-19(25)21-12-14-5-3-4-10-20-14/h3-10,15H,2,11-13H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKQYEWPEKLABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on available research.

Synthesis

The compound can be synthesized through a multi-step process involving the formation of the pyrrolidinone ring, introduction of the ethoxyphenyl group, and attachment of the pyridinylmethyl urea moiety. The synthetic route typically includes:

  • Formation of the Pyrrolidinone Ring : Achieved via cyclization under acidic or basic conditions.
  • Electrophilic Aromatic Substitution : For the introduction of the ethoxy group onto the phenyl ring.
  • Urea Formation Reaction : Involves reacting an isocyanate with an amine to create the final urea structure.

These steps can be optimized for industrial production using techniques like flow chemistry to enhance yield and purity.

The biological activity of this compound likely involves interaction with various biological targets, including enzymes or receptors. This interaction may modulate their activity, contributing to its pharmacological effects.

Pharmacological Effects

Research indicates that compounds similar to this urea derivative have shown promising results in various biological assays:

  • Anti-inflammatory Activity : Compounds that activate N-formyl peptide receptor-like 1 (FPRL-1) demonstrate anti-inflammatory properties by modulating leukocyte trafficking and promoting resolution of inflammation .
  • Antineoplastic Activity : Some derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

StudyCompoundActivityFindings
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methylcyclohexyl)ureaAnti-inflammatoryDemonstrated modulation of inflammatory pathways through FPRL-1 activation.
Various (thio)urea derivativesEnzyme inhibitionShowed significant inhibitory effects on specific enzymes in vitro.
Urea derivatives based on natural product scaffoldsAntimalarialExhibited good aqueous solubility and metabolic stability in vivo.

Biological Assays

In vitro assays have been conducted to evaluate the biological activity of this compound:

  • Enzyme Inhibition Assays : These assays measure the ability of the compound to inhibit specific enzyme activities, providing insights into its potential therapeutic applications .
  • Cell Viability Assays : These are used to assess cytotoxicity against various cancer cell lines, indicating possible antitumor effects .

Comparison with Similar Compounds

Pyrrolidin-5-one-Based Ureas

Compounds sharing the pyrrolidin-5-one core and urea linkage exhibit variations in aryl substituents, influencing their biological and chemical profiles:

Compound Name Substituent on Pyrrolidinone Urea Substituent Key Differences CAS Number Reference
Target Compound 4-Ethoxyphenyl Pyridin-2-ylmethyl Reference compound N/A N/A
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea 4-Fluorophenyl Pyridin-2-ylmethyl Fluorine (electron-withdrawing) vs. ethoxy (electron-donating) alters electronic properties and lipophilicity 891106-55-1
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl 4-Ethoxyphenyl Benzodioxan substituent introduces rigid aromaticity and oxygen atoms, potentially enhancing solubility 891113-38-5

Key Observations :

  • Solubility : Benzodioxan-containing analogs may exhibit improved aqueous solubility due to oxygen-rich substituents .

Pyridin-2-ylmethyl Ureas

Ureas with pyridin-2-ylmethyl groups are explored for diverse applications, including cytokinin activity and enzyme modulation:

Compound Name Core Structure Substituent on Urea Biological Activity Reference
Target Compound Pyrrolidin-5-one 1-(4-Ethoxyphenyl) Not explicitly reported; structural similarity suggests potential kinase or enzyme modulation N/A
1-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea (2PU-3) None (simple urea) 4-Chlorophenyl Cytokinin-like activity in plant biology studies
1-Methyl-3-(5-nitropyridin-2-yl)urea None (simple urea) 5-Nitropyridin-2-yl Glucokinase activator (compound 1 in )

Key Observations :

  • Enzyme Modulation : Nitropyridine-substituted ureas (e.g., compound 1 in ) demonstrate kinase activation, highlighting the role of pyridine electronics in target binding .

Ethoxyphenyl-Containing Analogs

Ethoxy-substituted phenyl groups are common in agrochemicals and pharmaceuticals:

Compound Name Core Structure Key Features Application Reference
Target Compound Pyrrolidin-5-one Combines ethoxyphenyl with pyridin-2-ylmethyl urea Hypothetical: Anticancer or antimicrobial (based on urea derivatives) N/A
Flufenprox Diarylether 4-Ethoxyphenyl and trifluoropropoxy groups Insecticide (pesticide)
1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl derivatives Pyrrolidin-5-one Varied urea substituents (e.g., sulfonamides) Structural diversity for drug discovery

Key Observations :

  • Agrochemical Relevance : Ethoxyphenyl groups in flufenprox contribute to insecticidal activity, suggesting the target compound’s ethoxy group may enhance bioactivity in pest control contexts .
  • Sulfonamide Derivatives : Analogs like 4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide (CAS 894016-67-2) introduce sulfonamide groups, which are common in antibacterial agents (e.g., sulfa drugs) .

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